4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the indenone core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydro compound.
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Shares the trifluoromethyl and hydroxy groups but has a quinoline core.
4-Hydroxy-7-(trifluoromethyl)coumarin: Contains a coumarin core with similar functional groups.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
4-hydroxy-7-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-2-4-7(14)5-1-3-8(15)9(5)6/h2,4,14H,1,3H2 |
InChI Key |
KZHDEDDBROIOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)O)C(F)(F)F |
Origin of Product |
United States |
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